molecular formula C6H6F3NO3S B12059954 pyridine;trifluoromethanesulfonic acid

pyridine;trifluoromethanesulfonic acid

Cat. No.: B12059954
M. Wt: 229.18 g/mol
InChI Key: YWVYZMVYXAVAKS-UHFFFAOYSA-N
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Description

Pyridine;trifluoromethanesulfonic acid: triflic acid , is a strong organic acid with the chemical formula CF₃SO₃H. It plays a crucial role in various chemical processes due to its acidity and reactivity. Triflic acid is prepared by reacting bis(trifluoromethylthio)mercury with hydrogen peroxide (H₂O₂). When mixed with nitric acid (HNO₃), it forms a nitrating reagent (a nitronium salt), which is useful for the nitration of aromatic compounds .

Preparation Methods

Triflic acid can be synthesized using the following method:

  • React bis(trifluoromethylthio)mercury with hydrogen peroxide (H₂O₂) to obtain triflic acid.

Chemical Reactions Analysis

Triflic acid participates in various reactions:

    Nitrating Reactions: It serves as a nitrating reagent, facilitating the nitration of aromatic compounds.

    Catalyst for Cyclization: Triflic acid catalyzes the cyclization of unsaturated alcohols to form substituted tetrahydrofurans and tetrahydropyrans.

    Schmidt Reaction: It converts aldehydes to nitriles.

    Allylboration Reaction: Triflic acid promotes the formation of disubstituted five-membered ring lactones from 2-alkoxycarbonyl allylboronates and aldehydes.

    Fischer Glycosylation and Friedel-Crafts Acylation: It acts as a catalyst in these reactions.

Scientific Research Applications

Triflic acid finds applications in:

    Organic Synthesis: It is used as a strong acid catalyst in various synthetic processes.

    Medicine: In drug development, it plays a role in designing and synthesizing pharmaceutical compounds.

    Industry: Triflic acid is employed in the production of specialty chemicals and materials.

Mechanism of Action

The exact mechanism by which triflic acid exerts its effects depends on the specific reaction or process. its strong acidity allows it to participate in proton transfer reactions, leading to the activation of substrates and the formation of new chemical bonds.

Comparison with Similar Compounds

Triflic acid stands out due to its exceptional acidity and versatility. Similar compounds include other strong acids like sulfuric acid (H₂SO₄) and perchloric acid (HClO₄), but triflic acid’s unique properties make it a valuable reagent in various chemical contexts.

Properties

Molecular Formula

C6H6F3NO3S

Molecular Weight

229.18 g/mol

IUPAC Name

pyridine;trifluoromethanesulfonic acid

InChI

InChI=1S/C5H5N.CHF3O3S/c1-2-4-6-5-3-1;2-1(3,4)8(5,6)7/h1-5H;(H,5,6,7)

InChI Key

YWVYZMVYXAVAKS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC=C1.C(F)(F)(F)S(=O)(=O)O

Origin of Product

United States

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